molecular formula C8H10O3 B12431264 ent-Cleroindicin F

ent-Cleroindicin F

Cat. No.: B12431264
M. Wt: 154.16 g/mol
InChI Key: HSGPAWIMHOPPDA-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective synthesis of ent-Cleroindicin F involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . The reduction of the hydroperoxyl group in the intermediate compound by triphenylphosphine generates this compound with an 80% enantiomeric excess and a 57% yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: ent-Cleroindicin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major product formed from the reduction of the hydroperoxyl group in the intermediate compound is this compound .

Comparison with Similar Compounds

  • Cleroindicin A
  • Cleroindicin B
  • Cleroindicin C
  • Cleroindicin D
  • Cleroindicin E

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(3aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1

InChI Key

HSGPAWIMHOPPDA-BRFYHDHCSA-N

Isomeric SMILES

C1COC2[C@]1(C=CC(=O)C2)O

Canonical SMILES

C1COC2C1(C=CC(=O)C2)O

Origin of Product

United States

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